

MT-802 dosage and concentration for in vitro assays

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Application Notes and Protocols for MT-802

Topic: **MT-802** Dosage and Concentration for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

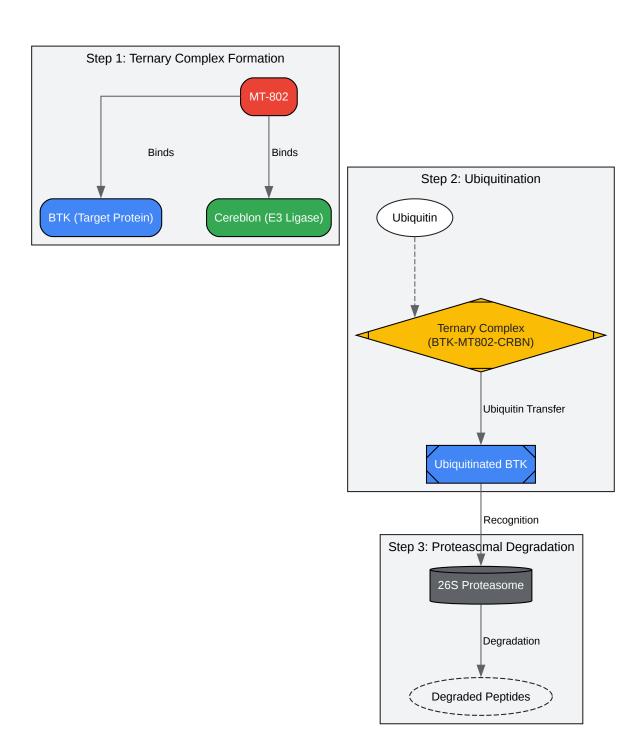
Introduction

MT-802 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a bifunctional molecule, MT-802 recruits BTK to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action makes it a valuable tool for studying BTK signaling and a potential therapeutic agent, particularly for cancers with acquired resistance to BTK inhibitors like ibrutinib, such as chronic lymphocytic leukemia (CLL) with the C481S mutation. These notes provide detailed protocols and dosage guidelines for utilizing MT-802 in various in vitro cell-based assays.

Mechanism of Action

MT-802 functions by forming a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (cereblon). This proximity induces the transfer of ubiquitin molecules to BTK, tagging it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors that only block the protein's activity, MT-802 eliminates the protein from the cell, offering a distinct and often more durable biological outcome.





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Caption: MT-802 mediated degradation of BTK via the ubiquitin-proteasome system.





Quantitative Data: In Vitro Activity of MT-802

The following table summarizes the key quantitative parameters of **MT-802** activity from various cell-based assays.



Parameter	Target / Cell Line	Value	Assay Type	Reference
DC ₅₀	BTK Degradation	1 nM	Not Specified	
DC50	BTK Degradation	9.1 nM	Not Specified	
DC50	BTK Degradation (NAMALWA cells)	6.2 nM	Immunoblotting (24h)	
DC50	Wild-Type BTK (WT BTK XLAs cells)	14.6 nM	Immunoblotting (24h)	
DC50	C481S Mutant BTK (C481S BTK XLAs cells)	14.9 nM	Immunoblotting (24h)	
IC50	Binding to BTK	18.11 nM	TR-FRET	
IC50	Binding to Cereblon (CRBN)	1.258 μΜ	TR-FRET	
IC50	Cytotoxicity (TMD8 cells)	12 nM	CellTiter-Glo (48h)	
IC50	Wild-Type BTK	46.9 nM	Not Specified	
IC50	C481S Mutant BTK	20.9 nM	Not Specified	
Effective Concentration	BTK Degradation (HEK293 cells)	0.1 - 10 μΜ	Immunoblotting (24h)	
Effective Concentration	BTK Degradation (NAMALWA cells)	0.25 - 250 nM	Immunoblotting (24h)	
Time to Degradation	Half of total BTK degraded	~50 minutes	Not Specified	



Time to	Complete BTK	As early as 4	Not Specified
Degradation	degradation	hours	

Application Notes Stock Solution Preparation

Proper preparation of the MT-802 stock solution is critical for obtaining reproducible results.

- Solvent: MT-802 is soluble in Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to prepare the initial high-concentration stock.
- Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mg/mL in DMSO.
- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.
- Working Dilutions: For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Recommended Cell Lines

MT-802 has been validated in several cell lines, including:

- NAMALWA: A human Burkitt's lymphoma cell line suitable for studying BTK degradation.
- TMD8: A human diffuse large B-cell lymphoma cell line useful for assessing cytotoxicity.
- HEK293: Human embryonic kidney cells are useful for ectopic expression of wild-type or mutant BTK variants.
- Primary CLL Cells: MT-802 has been shown to be effective in degrading BTK in primary cells from CLL patients.

Concentration Range and Incubation Time

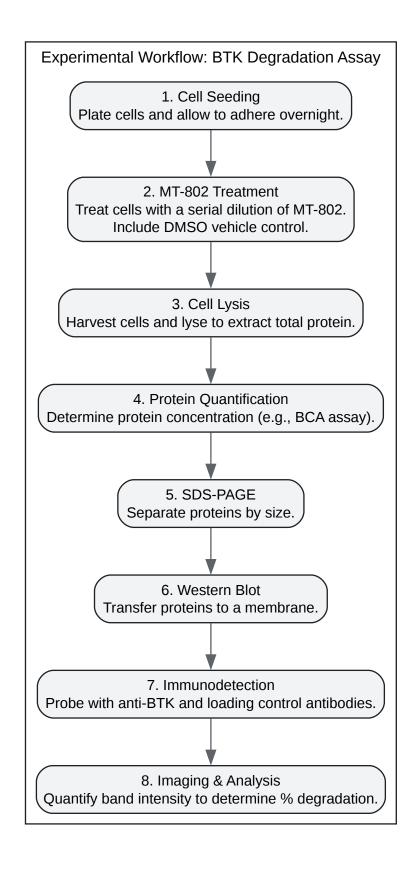


- For Degradation Assays (DC₅₀): A concentration range of 0.1 nM to 1000 nM is recommended to generate a full dose-response curve. Maximal degradation is often observed by 250 nM.
- For Time-Course Experiments: **MT-802** is a rapid degrader. Time points between 1 and 24 hours can be used to study the kinetics of BTK degradation. Significant degradation is observed as early as 4 hours.
- For Cytotoxicity Assays: An incubation period of 48 hours or longer is recommended to observe effects on cell viability.

Experimental Protocols Protocol 1: In Vitro BTK Degradation Assay via Immunoblotting

This protocol describes how to measure the degradation of BTK protein in a selected cell line following treatment with **MT-802**.





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Caption: Workflow for assessing MT-802 induced BTK degradation via immunoblotting.



Materials:

- Selected cell line (e.g., NAMALWA)
- Complete cell culture medium
- MT-802 stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Multi-well culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (or other loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
- ECL chemiluminescence substrate
- · Imaging system

Methodology:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
- MT-802 Treatment: Prepare serial dilutions of MT-802 in culture medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The '0' sample should contain the same final concentration of DMSO as the

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highest MT-802 concentration and will serve as the vehicle control.

- Incubation: Remove the old medium from the cells and add the medium containing MT-802 or vehicle. Incubate for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
- Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples.
 Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 μg) per lane of an SDS-PAGE gel and run until adequate separation is achieved.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against BTK (diluted in blocking buffer)
 overnight at 4°C.
 - Wash the membrane 3 times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.
 - \circ Repeat the process for the loading control antibody (e.g., β -actin).
- Imaging and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BTK band intensity to the loading control. Calculate the



percentage of BTK remaining relative to the vehicle-treated control to determine the dosedependent degradation.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of **MT-802** on cell viability, using a luminescence-based assay that quantifies ATP.

Materials:

- Selected cell line (e.g., TMD8)
- · Complete cell culture medium
- White, opaque 96-well microplates
- MT-802 stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Methodology:

- Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of medium.
- MT-802 Treatment: After 24 hours, treat the cells with a serial dilution of MT-802 in culture medium. Include wells for vehicle control (DMSO) and no-cell background control.
- Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
- Assay Procedure:
 - Equilibrate the plate and the viability reagent to room temperature.
 - \circ Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 μ L).



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Subtract the average background reading from all other measurements.
 Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells. Plot the results to determine the IC₅₀ value.
- To cite this document: BenchChem. [MT-802 dosage and concentration for in vitro assays].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10818691#mt-802-dosage-and-concentration-for-in-vitro-assays]

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